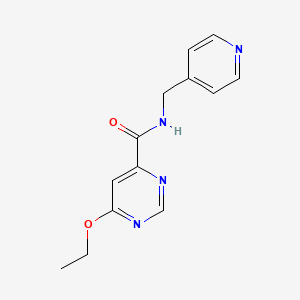

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C12H12N4O2 . It is a type of pyrimidine derivative .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, can be achieved through various methods. One such method involves the reaction of amidines, styrene, and N, N -dimethylformamide (DMF) by a palladium-catalyzed oxidative process . Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a pyridine ring via a methylene bridge. An ethoxy group is attached to the 6-position of the pyrimidine ring, and a carboxamide group is attached to the 4-position .Chemical Reactions Analysis

Pyrimidine compounds, including “this compound”, are known to undergo various chemical reactions. These reactions are of great interest in the field of organic synthesis due to their various chemical and biological applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C12H12N4O2), structure, and classification .Applications De Recherche Scientifique

Microwave-mediated Synthesis

A study conducted by Eynde et al. (2001) presents a microwave-mediated, regioselective synthesis approach under solvent-free conditions, showcasing the efficiency of microwave irradiation in the synthesis of novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates and other reactants. This method emphasizes a quick and environmentally friendly route to obtain complex pyrimidines, which could be foundational for further derivatization and application in various fields, including medicinal chemistry (Eynde et al., 2001).

Novel Pyrimidines with Anticancer Activity

Another significant application is highlighted by Kumar et al. (2015), who synthesized a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives starting from 2(1H) pyridone. This process involved multiple steps, including hydrolysis, de-carboxylation, selective O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines. The resultant compounds were evaluated for their anticancer activity against human cancer cell lines, with several derivatives showing promising results (Kumar et al., 2015).

Synthesis of Pyrazolopyrimidines Derivatives as Anticancer Agents

Rahmouni et al. (2016) developed a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation of carboxamide with aromatic aldehydes and subsequent treatments to yield a range of derivatives. This study emphasizes the versatility of pyrimidine derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).

Antiviral Activity of Pyrimidine Derivatives

A study by Hocková et al. (2003) on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their antiviral activity, particularly against retroviruses. This research highlights the importance of specific substitutions on the pyrimidine core for achieving significant antiviral effects, offering insights into the design of new antiviral drugs (Hocková et al., 2003).

Modulation of Genotoxicity

Skolimowski et al. (2010) explored the modulation of ethoxyquin genotoxicity by free radical scavengers, including a derivative named N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC). This study provides a fundamental understanding of the role of free radicals in the genotoxicity of compounds and how specific scavengers can mitigate these effects, which is crucial for the safety evaluation of new chemical entities (Skolimowski et al., 2010).

Orientations Futures

Mécanisme D'action

Target of Action

Pyrimidine analogs, which this compound is a part of, have been widely studied and applied in the medical and pharmaceutical fields .

Mode of Action

It is known that pyrimidine analogs can exhibit a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .

Biochemical Pathways

It is known that pyrimidine analogs can have significant effects on various biological applications .

Propriétés

IUPAC Name |

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMVQGOTIIRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B2968523.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)